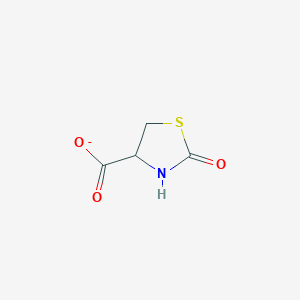

2-Oxothiazolidine-4-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-氧代噻唑烷-4-羧酸酯是一种半胱氨酸前体药物,以其提高细胞谷胱甘肽水平的能力而闻名,谷胱甘肽是体内重要的抗氧化剂。 这种化合物因其潜在的治疗益处,特别是在氧化应激和相关疾病方面,而常用于科学研究 .

准备方法

合成路线和反应条件

2-氧代噻唑烷-4-羧酸酯的合成通常涉及在酸性条件下半胱氨酸与甲醛的反应。 该反应通过形成噻唑烷环进行,从而得到所需产物 .

工业生产方法

2-氧代噻唑烷-4-羧酸酯的工业生产方法通常涉及类似的合成路线,但针对大规模生产进行了优化。 这包括使用连续流动反应器和先进的纯化技术,以确保高产率和高纯度 .

化学反应分析

Primary Synthetic Pathway

OTC is synthesized via cyclization of L-cysteine derivatives under controlled conditions:

-

Reactants : L-cysteine hydrochloride reacts with chloroformate derivatives (e.g., vinyl chloroformate, phosgene) in toluene/xylene solvents .

-

Conditions :

-

Yield : ~50% conversion, with purity >99% after recrystallization in ethanol/ethyl acetate .

Key Side Reaction :

-

Hydrochloric acid addition during acidification introduces chloride anions, necessitating extraction with ethyl acetate to isolate OTC .

Conversion to L-2-Oxothiazolidine-4-Carboxylic Acid

OTC’s carboxylate form is acidified to its carboxylic acid derivative:

-

Acidification Methods :

Ion-exchange resins replace potassium/sodium cations with H⁺, enabling cleaner crystallization without salt contamination .

Role as a Cysteine Prodrug

OTC serves as a cysteine precursor via enzymatic hydrolysis:

-

Mechanism :

OTC5 oxoprolinaseCysteineGSH synthesisGlutathione GSH -

Key Data :

Table 1 : Glutathione Modulation by OTC in Rat Brain (μmol/g tissue)

| Group | Glutathione | Cysteine |

|---|---|---|

| Control | 1.22 ± 0.26 | 0.18 ± 0.05 |

| OTC (4 hours) | 1.04 ± 0.17 | 0.39 ± 0.08 |

Interaction with Reactive Oxygen Species (ROS)

OTC mitigates oxidative damage via GSH-dependent pathways:

-

ROS Scavenging :

Table 2 : NF-κB Activity in Myocardial Tissue

| Group | ΔCt (Mean ± SEM) | Fold Change vs. Control |

|---|---|---|

| Control | 9.07 ± 0.41 | 1.0 |

| ISO | 6.52 ± 0.71 | 5.88 |

| ISO + OTC | 7.97 ± 0.58 | 2.14 |

Chemical Modifications and Derivatives

OTC forms stable salts with divalent cations for pharmaceutical applications:

-

Common Salts :

Stability and Degradation

科学研究应用

Dermatological Applications

Skin Renewal and Anti-Aging Effects

OTC has been researched for its ability to promote skin desquamation and epidermal renewal. It stimulates the degradation of corneodesmosine, a key protein involved in skin cell adhesion, thereby enhancing the turnover of the epidermis. This property makes it a candidate for treating skin conditions characterized by thickened stratum corneum, such as xerosis and psoriasis. Clinical formulations containing OTC have been shown to improve skin texture and combat intrinsic aging by facilitating cellular turnover and hydration .

Oncological Applications

Cytotoxicity Enhancement in Melanoma

OTC has demonstrated efficacy in enhancing the cytotoxic effects of chemotherapeutic agents like cyclophosphamide in melanoma models. In vitro studies indicated that OTC reduced glutathione levels in B16 melanoma cells, sensitizing them to the cytotoxic metabolite acrolein. In vivo experiments showed that mice treated with OTC alongside cyclophosphamide exhibited increased survival rates compared to those receiving chemotherapy alone, suggesting that OTC may mitigate the immunosuppressive effects typically associated with high-dose chemotherapy .

Potential in Renal Protection during Chemotherapy

Research indicates that OTC can protect against cisplatin-induced nephrotoxicity by reducing oxidative stress and inflammation. It enhances cellular glutathione levels, which are crucial for detoxifying reactive oxygen species generated during cisplatin treatment. This protective mechanism positions OTC as a promising adjunct therapy in cancer treatments involving nephrotoxic agents .

Vascular Health Applications

Inhibition of Vascular Calcification

OTC has been identified as an effective inhibitor of vascular smooth muscle cell calcification, a process linked to cardiovascular diseases. Studies have shown that OTC treatment significantly prevents calcification by maintaining glutathione synthesis and inhibiting apoptosis in vascular cells. This effect is mediated through the modulation of osteoblast marker expression, suggesting potential therapeutic applications for preventing arterial stiffness and related cardiovascular complications .

Neurological Applications

Neuroprotective Effects

In models of Duchenne muscular dystrophy (DMD), OTC has been shown to reduce dystropathology through its role as a cysteine donor. By increasing cysteine availability, OTC may enhance taurine synthesis, providing neuroprotective benefits against oxidative stress and inflammation associated with muscle degeneration . This application underscores the compound's versatility beyond traditional uses.

Summary Table of Applications

Case Studies

- Dermatological Study : A clinical trial involving a formulation containing OTC showed significant improvements in skin hydration and texture over 12 weeks compared to a placebo group.

- Oncology Study : A study on mice with B16 melanoma demonstrated that those treated with both OTC and cyclophosphamide had a 30% increase in lifespan compared to controls receiving only cyclophosphamide.

- Vascular Health Study : In vitro experiments revealed that vascular smooth muscle cells treated with OTC showed up to 90% reduction in calcification after seven days, highlighting its potential use in preventing vascular diseases.

作用机制

2-氧代噻唑烷-4-羧酸酯的主要作用机制涉及其通过酶 5-氧脯氨酸酶转化为半胱氨酸。 半胱氨酸然后用于合成谷胱甘肽,谷胱甘肽有助于中和活性氧物质并维持细胞氧化还原平衡 . 此过程涉及多个分子靶点和途径,包括谷胱甘肽合成途径和各种抗氧化防御机制 .

相似化合物的比较

类似化合物

N-乙酰半胱氨酸: 另一种常用的半胱氨酸前体药物,可提高谷胱甘肽水平。

L-半胱氨酸: 谷胱甘肽的直接前体。

谷胱甘肽: 涉及 2-氧代噻唑烷-4-羧酸酯的代谢途径的最终产物.

独特性

2-氧代噻唑烷-4-羧酸酯在将半胱氨酸有效地输送到细胞方面的独特性,从而与其他半胱氨酸前体药物相比,更有效地提高了谷胱甘肽合成 .

属性

分子式 |

C4H4NO3S- |

|---|---|

分子量 |

146.15 g/mol |

IUPAC 名称 |

2-oxo-1,3-thiazolidine-4-carboxylate |

InChI |

InChI=1S/C4H5NO3S/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)/p-1 |

InChI 键 |

BMLMGCPTLHPWPY-UHFFFAOYSA-M |

规范 SMILES |

C1C(NC(=O)S1)C(=O)[O-] |

同义词 |

2-oxo-4-thiazolidine carboxylic acid 2-oxothiazolidine-4-carboxylate 2-oxothiazolidine-4-carboxylic acid 2-oxothiazolidine-4-carboxylic acid, (R)-isomer 2-oxothiazolidine-4-carboxylic acid, (S)-isomer L-2-OTZD-4-CXA L-2-oxothiazolidine-4-carboxylate oxothiazolidinecarboxylic acid Procysteine |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。